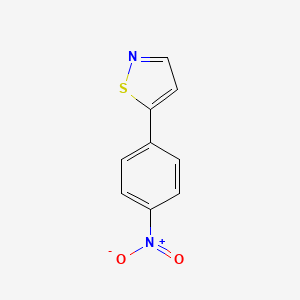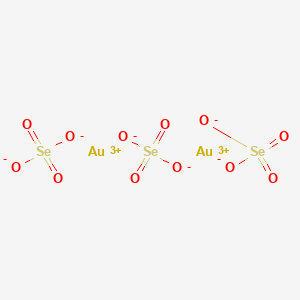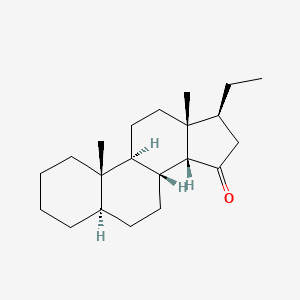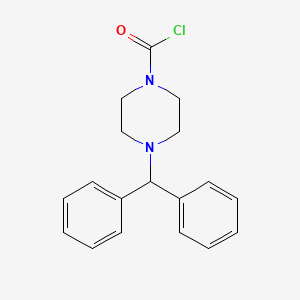
4-Benzhydrylpiperazin-1-yl carbonyl chloride
Overview
Description
4-Benzhydrylpiperazin-1-yl carbonyl chloride is a chemical compound used for industrial and scientific research . It is also known by other names such as 4-Benzhydrylpiperazine-1-carbonylChloride .
Synthesis Analysis
The synthesis of 4-Benzhydrylpiperazin-1-yl carbonyl chloride involves the use of benzhydryl piperazine . A solution of benzhydryl piperazine is heated and then cooled to 0-5°C in an ice bath. Then, 3-Chloro propionyl chloride is added with stirring .Molecular Structure Analysis
The molecular structure of 4-Benzhydrylpiperazin-1-yl carbonyl chloride is complex. It has been designed using the tail approach, with the acetamide moiety as the linker and the benzhydrylpiperazine group as the tail . The crystal structures of this compound in complex with human carbonic anhydrase II and VII have been reported .Scientific Research Applications
Nootropic Activity: 4-Benzhydrylpiperazin-1-yl carbonyl chloride derivatives were synthesized and tested for their nootropic (cognitive enhancing) activity (Valenta, Urban, Taimr, & Polívka, 1994).
Anticancer Properties: Derivatives of N-benzhydrylpiperazine, including 4-Benzhydrylpiperazin-1-yl carbonyl chloride, were synthesized and found to inhibit the proliferation of HeLa cancer cells, suggesting potential as chemotherapeutic agents (Khanam et al., 2018).
Carbonic Anhydrase Inhibition: A series of new benzenesulfamide derivatives bearing the 1-benzhydrylpiperazine tail were synthesized and showed selective inhibition of carbonic anhydrase I, an enzyme relevant in various physiological and pathological processes (Berrino et al., 2017).
Antimicrobial Activities: Novel derivatives containing 4-Benzhydrylpiperazin-1-yl carbonyl chloride were synthesized and evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Inhibitors of Human CB1 Receptor: Benzhydrylpiperazine derivatives were synthesized and tested as hCB1 receptor antagonists, showing potential in reducing body weight in diet-induced obese mice (Gao et al., 2011).
Spectral and Polarographic Study: The ultraviolet spectral and polarographic behavior of a pharmacologically active benzhydrylpiperazine derivative was detailed, contributing to the understanding of the molecule's behavior in biological media (Smyth & Smyth, 1976).
Synthesis in Pharmaceutical Industry: The compound was involved in the synthesis of Cinnarizine, a drug with vasodilator and antihistamine activity (Sarycheva & Vedernikova, 1999).
Cytotoxic Activities: Certain 4-Benzhydrylpiperazin-1-yl carbonyl chloride derivatives exhibited high cytotoxic activity against various cancer cell lines (Gurdal et al., 2013).
Mechanism of Action
The compound acts as an effective human carbonic anhydrase (hCA) inhibitor . It is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Safety and Hazards
The safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . The compound should be stored away from ignition sources and handled with personal protective equipment .
properties
IUPAC Name |
4-benzhydrylpiperazine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-18(22)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALAIKKQHXSMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651209 | |
| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzhydrylpiperazin-1-yl carbonyl chloride | |
CAS RN |
13521-97-6 | |
| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
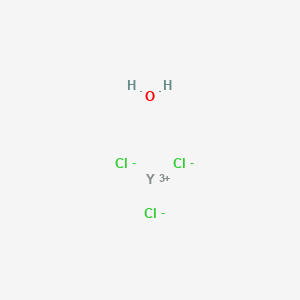

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)


